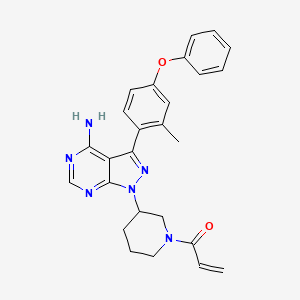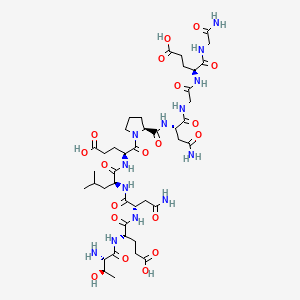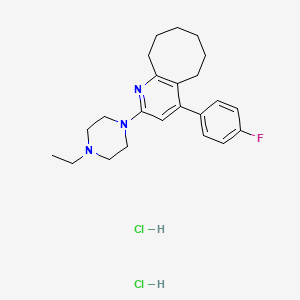
Blonanserin (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blonanserin (dihydrochloride) is an atypical antipsychotic compound that was approved in Japan in January 2008. It is primarily used for the treatment of schizophrenia and offers improved tolerability compared to first-generation antipsychotics. Blonanserin is known for its efficacy in treating the negative symptoms of schizophrenia and has a favorable side effect profile, lacking extrapyramidal symptoms, excessive sedation, or hypotension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin involves several key steps. One method includes the reaction of ethyl 4-fluorobenzoate, ethyl acetoacetate, and sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate. This intermediate is then reacted with ammonia water to produce 3-(4-fluorophenyl)-3-oxo-propanamide. Further reactions with cyclooctanone and p-toluenesulfonic acid lead to the formation of blonanserin .
Industrial Production Methods
Industrial production of blonanserin typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Blonanserin undergoes various chemical reactions, including:
Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.
Reduction: Reduction reactions can lead to the formation of N-deethylated blonanserin.
Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include N-oxide blonanserin and N-deethylated blonanserin .
科学的研究の応用
Blonanserin has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: Research focuses on its interactions with various biological receptors.
Medicine: Blonanserin is extensively studied for its therapeutic effects in treating schizophrenia and other psychiatric disorders.
Industry: It is used in the pharmaceutical industry for the development of antipsychotic medications
作用機序
Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity. This inhibition reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in both positive and negative symptoms of schizophrenia. Blonanserin has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .
類似化合物との比較
Blonanserin is compared with other atypical antipsychotics such as risperidone. While both compounds are effective in treating schizophrenia, blonanserin has a lower incidence of serum prolactin increases and weight gain compared to risperidone. blonanserin has a higher incidence of extrapyramidal symptoms . Other similar compounds include olanzapine and quetiapine, which also target dopamine and serotonin receptors but differ in their side effect profiles and receptor affinities.
Blonanserin’s unique chemical structure and receptor binding profile make it a valuable compound in the treatment of schizophrenia, offering an alternative to other antipsychotic medications.
特性
分子式 |
C23H32Cl2FN3 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |
InChI |
InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |
InChIキー |
IQTIXQWMIKSCBX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



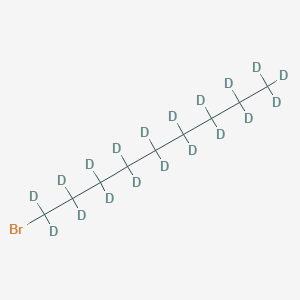
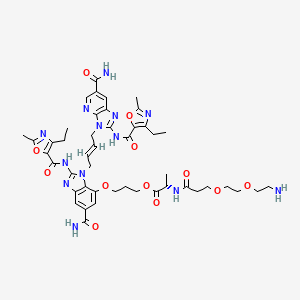

![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
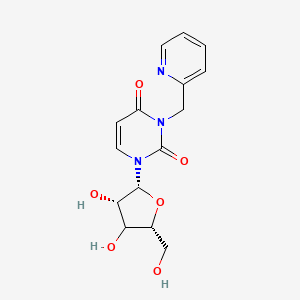
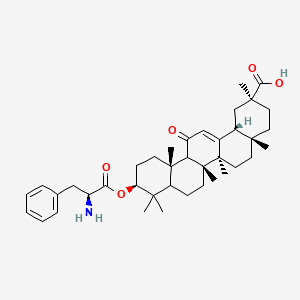

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
